molecular formula C17H14FN3O4 B2380411 ethyl [5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetate CAS No. 1396636-67-1

ethyl [5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetate

Cat. No.: B2380411
CAS No.: 1396636-67-1
M. Wt: 343.314
InChI Key: QHGNJGGZLWOJQH-UHFFFAOYSA-N
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Description

Ethyl [5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetate is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a fluorophenyl group, an oxadiazole ring, and a pyridinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetate typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine-containing aromatic compound reacts with a nucleophile.

    Formation of the Pyridinone Moiety: The pyridinone ring is formed through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.

    Esterification: The final step involves the esterification of the intermediate compound with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl [5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles are employed under appropriate conditions.

    Hydrolysis: Acidic or basic conditions are used for hydrolysis reactions.

Major Products

    Oxidation: Oxidized derivatives of the oxadiazole ring.

    Reduction: Reduced heterocyclic compounds.

    Substitution: Substituted fluorophenyl derivatives.

    Hydrolysis: Carboxylic acid and ethanol.

Scientific Research Applications

Ethyl [5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of ethyl [5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Ethyl [5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetate can be compared with other similar compounds:

    Ethyl [5-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]acetate: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.

    Mthis compound: The methyl ester variant, which may have different solubility and reactivity properties.

    Ethyl [5-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]acetate: Contains a chlorine atom instead of fluorine, potentially altering its pharmacological profile.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structural features and diverse reactivity make it a valuable subject of study in medicinal chemistry, material science, and industrial applications.

Properties

IUPAC Name

ethyl 2-[5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O4/c1-2-24-15(23)10-21-9-11(7-8-14(21)22)17-19-16(20-25-17)12-5-3-4-6-13(12)18/h3-9H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHGNJGGZLWOJQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=C(C=CC1=O)C2=NC(=NO2)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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